An In-Depth Technical Guide to 4-Butoxypiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 4-Butoxypiperidine: Synthesis, Properties, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-Butoxypiperidine, a versatile heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. While direct extensive literature on 4-Butoxypiperidine is not abundant, this document synthesizes foundational chemical principles, data from closely related analogues, and predictive analyses to offer a robust working knowledge of its core characteristics. We will delve into its chemical identity, a detailed synthetic protocol, predicted physicochemical and spectroscopic properties, safety considerations, and its potential role as a valuable scaffold in the synthesis of novel therapeutic agents.
Core Chemical Identity
4-Butoxypiperidine is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The substituent at the 4-position is a butoxy group (-O-(CH₂)₃CH₃), which imparts specific lipophilic and hydrogen bond accepting properties.
| Identifier | Value | Source |
| CAS Number | 88536-10-1 | [1] |
| Molecular Formula | C₉H₁₉NO | [2] |
| Molecular Weight | 157.25 g/mol | [1] |
| SMILES | CCCCOC1CCNCC1 | [2] |
| InChI | InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | [2] |
Synthesis of 4-Butoxypiperidine
The most logical and established method for the synthesis of 4-Butoxypiperidine is via the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this context, the synthesis would commence from a suitable 4-hydroxypiperidine precursor. To prevent undesired N-alkylation at the piperidine nitrogen, it is crucial to employ an N-protected starting material, such as N-Boc-4-hydroxypiperidine. The Boc (tert-butoxycarbonyl) protecting group is stable under the basic conditions of the ether synthesis and can be readily removed in a subsequent acidic step.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-Boc-4-butoxypiperidine
This step involves the O-alkylation of N-Boc-4-hydroxypiperidine with a suitable butyl halide.
-
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromobutane (or 1-iodobutane) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-butoxypiperidine, which can be purified by flash column chromatography on silica gel.
-
Step 2: Deprotection to Yield 4-Butoxypiperidine
This step involves the removal of the Boc protecting group under acidic conditions.
-
Materials:
-
N-Boc-4-butoxypiperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve N-Boc-4-butoxypiperidine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in water and basify to a pH > 12 with a NaOH solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, 4-Butoxypiperidine.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-Butoxypiperidine.
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-Butoxypiperidine is limited. The following properties are predicted based on its structure and data from analogous compounds, such as piperidine and 3-butoxypiperidine.[3][4][5]
| Property | Predicted Value | Notes |
| Boiling Point | ~210-220 °C | Based on the predicted value for 3-butoxypiperidine (215.4±33.0 °C).[3] |
| Density | ~0.90 g/cm³ | Based on the predicted value for 3-butoxypiperidine (0.90±0.1 g/cm³).[3] |
| Solubility | Miscible with water and many organic solvents. | Expected due to the presence of the polar amine group and the ether linkage. |
| pKa | ~9.4 | The piperidine nitrogen is basic. Based on the predicted pKa for 3-butoxypiperidine.[3] |
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Butoxypiperidine is expected to show distinct signals corresponding to the butyl chain and the piperidine ring protons.
-
~3.4-3.6 ppm (m, 1H): The proton on the carbon bearing the ether oxygen (C4-H).
-
~3.4 ppm (t, 2H): The -O-CH₂- protons of the butyl group.
-
~3.0-3.2 ppm (m, 2H) & ~2.5-2.7 ppm (m, 2H): The axial and equatorial protons on the carbons adjacent to the nitrogen (C2-H, C6-H).
-
~1.8-2.0 ppm (m, 2H) & ~1.4-1.6 ppm (m, 2H): The axial and equatorial protons on the C3 and C5 carbons of the piperidine ring.
-
~1.5-1.6 ppm (m, 2H): The -O-CH₂-CH₂- protons of the butyl group.
-
~1.3-1.4 ppm (sextet, 2H): The -CH₂-CH₃ protons of the butyl group.
-
~0.9 ppm (t, 3H): The terminal methyl protons (-CH₃) of the butyl group.
-
A broad singlet (variable position): The N-H proton, which may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the nine unique carbon environments in the molecule.
-
~75-77 ppm: C4 of the piperidine ring (attached to oxygen).
-
~69-71 ppm: -O-CH₂- of the butyl group.
-
~45-47 ppm: C2 and C6 of the piperidine ring.
-
~32-34 ppm: C3 and C5 of the piperidine ring.
-
~31-33 ppm: -O-CH₂-CH₂- of the butyl group.
-
~19-21 ppm: -CH₂-CH₃ of the butyl group.
-
~13-15 ppm: Terminal -CH₃ of the butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of the amine, ether, and alkane functionalities.
-
3300-3500 cm⁻¹ (weak to medium, broad): N-H stretching vibration.
-
2850-3000 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
~1100 cm⁻¹ (strong): C-O-C stretching vibration of the ether linkage.[6]
-
1450-1470 cm⁻¹: C-H bending vibrations.[6]
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
m/z 157: Molecular ion [M]⁺.
-
m/z 156: [M-H]⁺, a common fragmentation for amines.
-
m/z 100: Loss of the butoxy group ([M - 57]⁺).
-
m/z 84: Fragmentation of the piperidine ring.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[9]
-
Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage. Likely harmful if swallowed or inhaled. Piperidine itself is flammable.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Applications in Drug Discovery and Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets. The introduction of a butoxy group at the 4-position, as in 4-Butoxypiperidine, offers several strategic advantages for drug design:
-
Modulation of Physicochemical Properties: The butoxy group increases the lipophilicity (logP) of the piperidine core compared to its hydroxyl analogue. This can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate, potentially improving absorption and distribution.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or other more labile functional groups.
-
Hydrogen Bond Acceptor: The oxygen atom of the butoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
-
Versatile Synthetic Handle: The piperidine nitrogen can be further functionalized (e.g., via N-alkylation or N-arylation) after the butoxy group is in place, allowing for the creation of diverse chemical libraries for screening.
The 4-alkoxypiperidine motif can be found in various classes of therapeutic agents, including those targeting the central nervous system, kinase inhibitors, and receptor antagonists. 4-Butoxypiperidine, therefore, represents a valuable, commercially available building block for the synthesis of novel compounds in hit-to-lead and lead optimization campaigns.
Logical Relationship Diagram
Caption: Role of 4-Butoxypiperidine in drug discovery.
References
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NIST WebBook. N-tert-Butoxycarbonyl-4-piperidone. [Link]
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